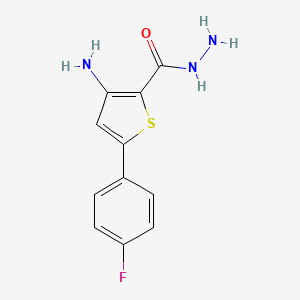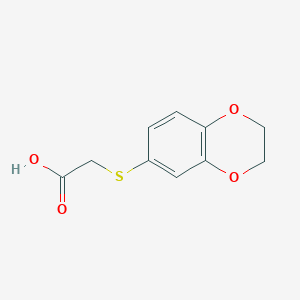![molecular formula C17H12ClN3O3S B6143132 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 565191-94-8](/img/structure/B6143132.png)
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a nitrophenyl group and a phenylacetamide moiety, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The nitrophenyl group is introduced via nitration reactions, and the phenylacetamide moiety is attached through acylation reactions using appropriate acyl chlorides and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .
類似化合物との比較
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitrophenyl and chloro groups but lacks the thiazole and phenylacetamide moieties.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure with a fluorine atom instead of the thiazole ring.
4-chloro-2-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its combination of a thiazole ring, nitrophenyl group, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15(11-5-2-1-3-6-11)16(22)20-17-19-14(10-25-17)12-7-4-8-13(9-12)21(23)24/h1-10,15H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPVTBYEUNMIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)
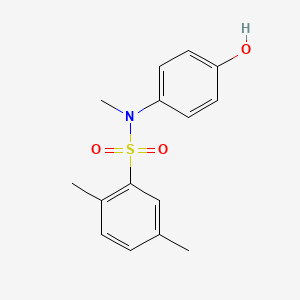

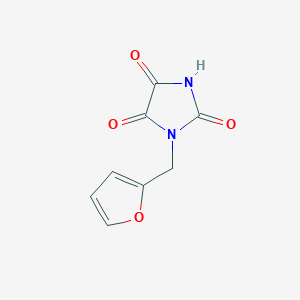
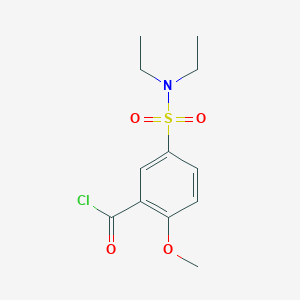
![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)
